molecular formula C10H13BN2O2 B7956019 (3-Ethyl-1-methylindazol-6-yl)boronic acid

(3-Ethyl-1-methylindazol-6-yl)boronic acid

Cat. No.: B7956019
M. Wt: 204.04 g/mol
InChI Key: SOCIHGXQYGZADQ-UHFFFAOYSA-N
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Description

(3-Ethyl-1-methylindazol-6-yl)boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an indazole ring substituted with an ethyl group at the 3-position and a methyl group at the 1-position, along with a boronic acid group at the 6-position. Boronic acids are known for their utility in various organic synthesis reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The synthesis of this compound typically involves the formation of the boronic acid group. This can be achieved through the reaction of the corresponding halide (e.g., bromo or chloro derivative) with a boronic acid reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Indazole Derivative Synthesis: The indazole core can be synthesized through various methods, including the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with an α-bromo ketone.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Oxidation and Reduction Reactions: this compound can undergo oxidation to form the corresponding boronic ester or boronic acid derivatives. Reduction reactions can also be performed to convert the boronic acid to its corresponding borane derivative.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., toluene, water).

  • Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.

  • Reduction Reactions: Reducing agents such as sodium borohydride.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds, vinyl compounds.

  • Oxidation Reactions: Boronic esters, boronic acids.

  • Reduction Reactions: Boranes, boronic acid derivatives.

Scientific Research Applications

(3-Ethyl-1-methylindazol-6-yl)boronic acid has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Industry: It is used in the production of materials and chemicals that require precise molecular architectures.

Mechanism of Action

The mechanism by which (3-Ethyl-1-methylindazol-6-yl)boronic acid exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that are being coupled.

Comparison with Similar Compounds

(3-Ethyl-1-methylindazol-6-yl)boronic acid is similar to other boronic acids and indazole derivatives, but it is unique due to its specific substitution pattern. Similar compounds include:

  • 3-Methylindazole boronic acid

  • 1-Methylindazole boronic acid

  • 3-Ethylindazole boronic acid

These compounds differ in their substitution patterns, which can affect their reactivity and applications. This compound's unique combination of ethyl and methyl groups provides distinct chemical properties that make it suitable for specific synthetic applications.

Properties

IUPAC Name

(3-ethyl-1-methylindazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-3-9-8-5-4-7(11(14)15)6-10(8)13(2)12-9/h4-6,14-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCIHGXQYGZADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=NN2C)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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